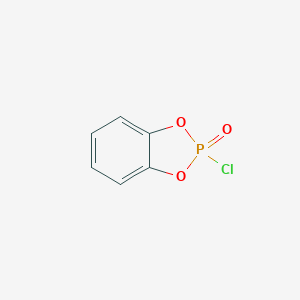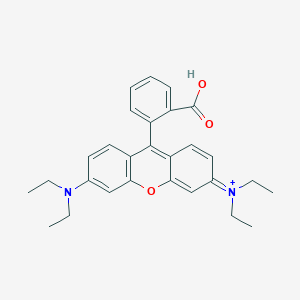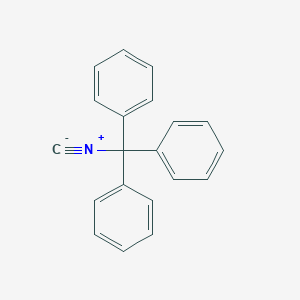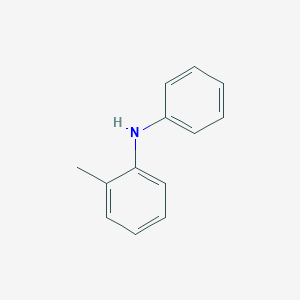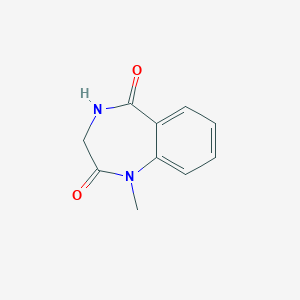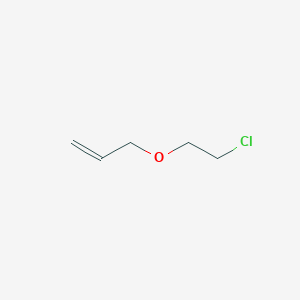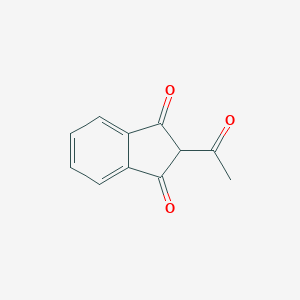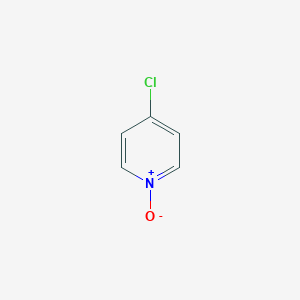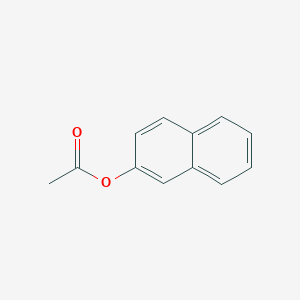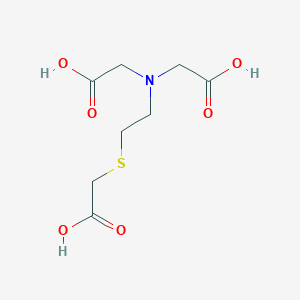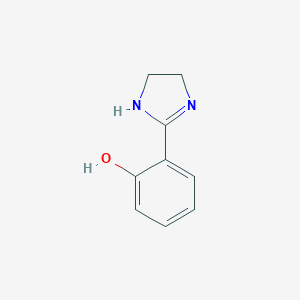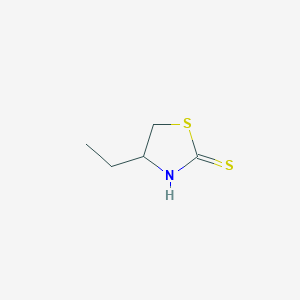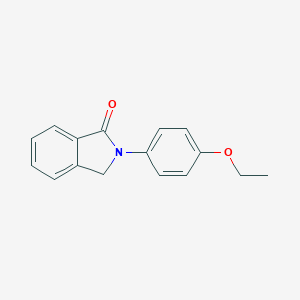
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one, also known as ER-464195-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindolones, which are known to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is that it has been found to have low toxicity, making it a potentially safe compound for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one. One direction is to further investigate its potential applications in cancer research and treatment. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been found to have potential applications in various scientific research fields. One such application is in the field of cancer research, where it has been shown to have anti-tumor activity. Studies have also shown that 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
89313-72-4 |
|---|---|
Nombre del producto |
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one |
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-2-19-14-9-7-13(8-10-14)17-11-12-5-3-4-6-15(12)16(17)18/h3-10H,2,11H2,1H3 |
Clave InChI |
WYTMNHJXLDVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



